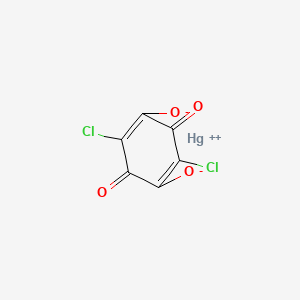

Mercuric Chloranilate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mercury(II) Ion (Hg(II)): Research has explored the use of Hg(II) ions for complexation with various ligands, including organic molecules. These complexes can exhibit diverse structures and properties depending on the ligand and bonding interactions []. Techniques like X-ray crystallography help determine their molecular structure [].

2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diol (Ligand): This organic molecule belongs to the class of compounds known as quinones. Quinones are known for their redox properties, meaning they can readily accept or donate electrons [].

Based on this information, Hg(C6Cl2O4) could be a potential candidate for research in the following areas:

Development of Novel Materials: The coordination between Hg(II) and the quinone ligand could lead to the formation of new materials with interesting properties. Research on other metal-quinone complexes suggests potential applications in areas like catalysis, sensors, and optoelectronic devices [].

Understanding Mercury-Ligand Interactions: Studying the interaction between Hg(II) and the quinone ligand in Hg(C6Cl2O4) can contribute to the broader field of research on mercury complexation. This knowledge is valuable for understanding mercury's behavior in the environment and developing methods for remediation.

Mercuric chloranilate is an inorganic compound with the chemical formula . It is a derivative of mercuric chloride, where the mercury atom is coordinated to a chloranilate ligand. This compound is characterized by its distinctive properties, including its crystalline structure and potential applications in various chemical processes. Mercuric chloranilate is often recognized for its role in analytical chemistry and organic synthesis due to its reactivity and ability to form complexes with other substances.

- Oxidation-Reduction Reactions: Mercuric chloranilate can undergo reduction to form lower oxidation states of mercury, which can be significant in various synthetic pathways.

- Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chloranilate ligand or chloride ions.

- Complex Formation: It can form complexes with different ligands, which alters its reactivity and stability in various environments.

For example, mercuric chloranilate can react with chloride ions to form stable complexes, which are useful in analytical applications .

Several methods exist for synthesizing mercuric chloranilate:

- Reaction of Mercuric Chloride with Chloranilic Acid: This method involves the direct reaction between mercuric chloride and chloranilic acid under controlled conditions.

- Precipitation from Solution: By mixing solutions of mercuric salts and chloranilate salts, mercuric chloranilate can be precipitated out as a solid.

- Thermal Decomposition: Heating specific mercury-containing compounds in the presence of chloranilic acid may yield mercuric chloranilate through thermal decomposition reactions.

These methods highlight the versatility in synthesizing this compound for various applications .

Uniqueness of Mercuric Chloranilate

Mercuric chloranilate is unique due to its specific ligand interactions and reactivity patterns that differ from other mercury salts. Its ability to form stable complexes with halides makes it particularly useful in analytical chemistry, where precise measurements are critical. Additionally, while many mercury compounds are primarily toxic or used for their toxicological properties, mercuric chloranilate's role as a reagent expands its utility beyond mere toxicity concerns

Research on the interactions of mercuric chloranilate focuses on its reactivity with various ions and organic molecules. Studies have demonstrated that it can form stable complexes with halides and other nucleophiles. These interactions are crucial for understanding its behavior in analytical applications and its potential impact on biological systems .